4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of 1,3-diketones with arylhydrazines under acidic or basic conditions.
Formation of the Pyrimidine Ring: This involves the cyclization of appropriate precursors, often using reagents like ammonium acetate and formamide.
Introduction of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine intermediates with N-(3-methoxypropyl)amine under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring
Reduction Products: Reduced derivatives of the pyrimidine ring
Substitution Products: Substituted derivatives at the trifluoromethyl group
Scientific Research Applications
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
- N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
Uniqueness
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and binding affinity towards biological targets . This makes it a more potent and selective compound compared to its analogs.
Properties
Molecular Formula |
C15H20F3N5O |
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Molecular Weight |
343.35 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H20F3N5O/c1-4-23-9-11(10(2)22-23)12-8-13(15(16,17)18)21-14(20-12)19-6-5-7-24-3/h8-9H,4-7H2,1-3H3,(H,19,20,21) |
InChI Key |
JNPNJUNUDUZDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCCCOC)C(F)(F)F |
Origin of Product |
United States |
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